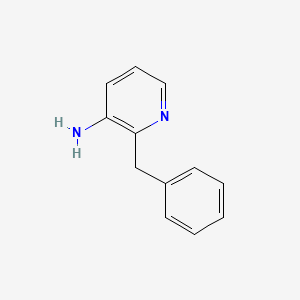

2-Benzylpyridin-3-amine

Descripción general

Descripción

2-Benzylpyridin-3-amine is an organic compound with the molecular formula C₁₂H₁₂N₂ It is a derivative of pyridine, featuring a benzyl group attached to the second carbon and an amine group attached to the third carbon of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyridin-3-amine typically involves the reaction of 2-bromopyridine with benzylamine under palladium-catalyzed conditions. The reaction proceeds via a Suzuki cross-coupling reaction, where the 2-bromopyridine reacts with benzylamine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents like tetrahydrofuran or dimethylformamide .

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

2-Benzylpyridin-3-amine has been investigated for its role as a pharmacological agent. It serves as a precursor or building block in the synthesis of various biologically active compounds. Notably, derivatives of this compound have been explored for their activity as GPR52 agonists, which are implicated in the treatment of psychiatric disorders. For instance, a study identified compounds based on this structure that demonstrated significant antipsychotic activity in preclinical models by inhibiting methamphetamine-induced hyper-locomotion in mice .

Case Study: GPR52 Agonists

Research has highlighted the development of 3-((4-benzylpyridin-2-yl)amino)benzamides as potent GPR52 agonists. These compounds exhibited low EC50 values (around 21 nM), indicating high potency and potential therapeutic benefits in treating conditions like schizophrenia .

Coordination Chemistry

Schiff Base Chemistry

The compound is also significant in coordination chemistry, particularly as a Schiff base. Schiff bases derived from this compound have been utilized to form metal complexes, which are essential for catalysis and material synthesis. The structure allows for the formation of stable complexes through coordination with transition metals, enhancing catalytic properties .

Hydrogen Bonding and Crystal Structure

The molecular arrangement of this compound reveals interesting hydrogen bonding capabilities. In solid-state structures, molecules can form centrosymmetric dimers via N—H···N interactions, which are crucial for understanding the compound's stability and reactivity . This aspect is vital for designing new materials and understanding their properties.

Material Science

Synthesis of Novel Materials

The unique properties of this compound make it a candidate for synthesizing novel materials. Its derivatives have been studied for applications in organic electronics and photonics due to their electronic properties. For example, palladated complexes involving this amine have shown promise in catalysis and organic synthesis .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | GPR52 agonists | Potent activity (EC50 ~21 nM) against psychosis |

| Coordination Chemistry | Formation of metal complexes | Stable complexes with significant catalytic properties |

| Material Science | Synthesis of organic electronic materials | Promising electronic properties in novel compounds |

Mecanismo De Acción

The mechanism of action of 2-Benzylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their catalytic functions. Additionally, it can interact with cellular pathways involved in signal transduction, influencing cellular responses .

Comparación Con Compuestos Similares

2-Benzylpyridine: Lacks the amine group, making it less reactive in certain chemical reactions.

3-Benzylpyridine: The benzyl group is attached to the third carbon, altering its chemical properties.

2-Aminopyridine: Lacks the benzyl group, affecting its biological activity and reactivity.

Uniqueness: 2-Benzylpyridin-3-amine is unique due to the presence of both the benzyl and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research .

Actividad Biológica

2-Benzylpyridin-3-amine is a compound belonging to the class of pyridine derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance, studies on similar pyridine derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation. A notable study reported that certain derivatives demonstrated an IC50 value as low as 1.09 μM against MCF-7 breast cancer cells, indicating potent antitumor activity .

Neuropharmacological Effects

Pyridine derivatives have also been investigated for their neuropharmacological effects. Specifically, this compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. The compound's potential as a GPR52 agonist has been highlighted in recent research, suggesting its role in modulating neuropsychiatric conditions .

The mechanisms through which this compound exerts its biological effects involve interactions with various biological targets:

- Receptor Interaction : The compound may act as an agonist for specific G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate cellular responses.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could contribute to their antitumor and anti-inflammatory activities .

- Gene Expression Modulation : The interaction with kinases such as MAPK14 suggests that this compound may play a role in regulating gene expression related to stress responses and inflammation .

Table: Summary of Biological Activities

| Activity Type | Compound | IC50 Value (μM) | Target/Mechanism |

|---|---|---|---|

| Antitumor | This compound | <1.09 | MCF-7 Cells (EGFR inhibition) |

| Neuropharmacological | Agonist | Not specified | GPR52 signaling |

| Enzyme Inhibition | Related Compounds | Various | MAPK pathway modulation |

Propiedades

IUPAC Name |

2-benzylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-11-7-4-8-14-12(11)9-10-5-2-1-3-6-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRILBXMVAYPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596796 | |

| Record name | 2-Benzylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-02-1 | |

| Record name | 2-Benzylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.